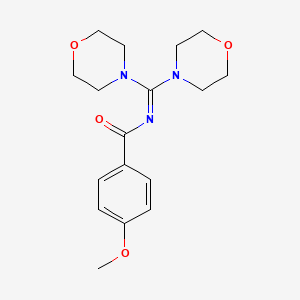
Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy-: is a complex organic compound that features a benzamide core substituted with a methoxy group and a morpholinylmethylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy- typically involves the reaction of 4-methoxybenzoyl chloride with N,N-di(4-morpholinyl)methanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is often refluxed in an appropriate solvent such as dichloromethane or tetrahydrofuran, followed by purification through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the morpholinylmethylene moiety can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or acetonitrile, and catalysts if necessary.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides or morpholinyl derivatives.
Scientific Research Applications
Chemistry: Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its morpholine ring is known to enhance the pharmacokinetic properties of drug molecules, making it a valuable scaffold in medicinal chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory, anticancer, and neuroprotective agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy- is used in the production of polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- Benzamide, N-(4-morpholinylmethylene)-4-methoxy-
- Benzamide, N-(di-4-piperidinylmethylene)-4-methoxy-
- Benzamide, N-(di-4-pyrrolidinylmethylene)-4-methoxy-
Comparison: Compared to its analogs, Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy- exhibits unique properties due to the presence of two morpholine rings. This structural feature enhances its solubility, stability, and pharmacokinetic profile, making it a more versatile compound in both research and industrial applications.
Properties
CAS No. |
656835-98-2 |
|---|---|
Molecular Formula |
C17H23N3O4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(dimorpholin-4-ylmethylidene)-4-methoxybenzamide |
InChI |
InChI=1S/C17H23N3O4/c1-22-15-4-2-14(3-5-15)16(21)18-17(19-6-10-23-11-7-19)20-8-12-24-13-9-20/h2-5H,6-13H2,1H3 |
InChI Key |
MXTCPMCHRUQTGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C(N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine](/img/structure/B12526016.png)
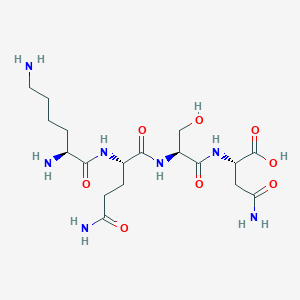
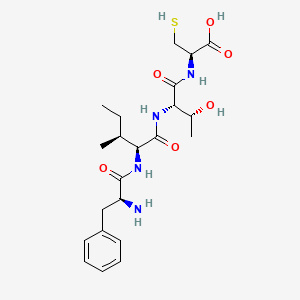

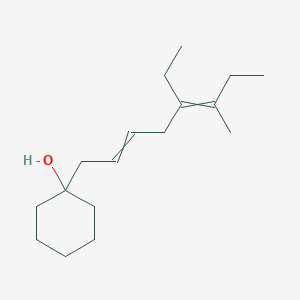
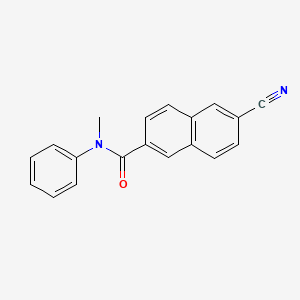
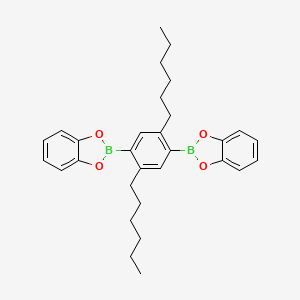
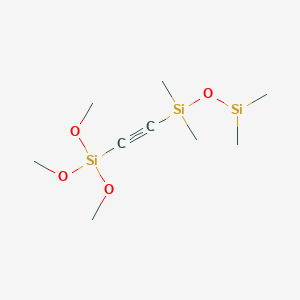
![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)
![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
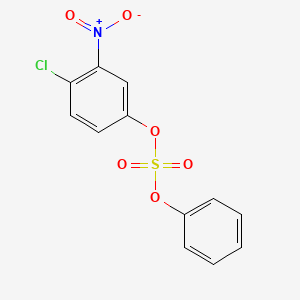

![1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12526096.png)
